
2,4,7-Trichloro-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trichloro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound consists of a naphthyridine core with three chlorine atoms substituted at positions 2, 4, and 7. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method includes the reaction of 1,5-naphthyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The chlorination reaction is monitored closely to avoid over-chlorination and formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,7-Trichloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines .
Aplicaciones Científicas De Investigación
2,4,7-Trichloro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 2,4,7-Trichloro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then interact with biological molecules, such as enzymes or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine
- 1,5-Naphthyridine
- 2,4-Dichloro-1,5-naphthyridine
Comparison: 2,4,7-Trichloro-1,5-naphthyridine is unique due to the specific positions of the chlorine atoms, which influence its reactivity and properties. Compared to 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine, it has a different substitution pattern, leading to distinct chemical behavior and applications. The presence of three chlorine atoms in this compound makes it more reactive in certain substitution reactions compared to 1,5-naphthyridine and 2,4-Dichloro-1,5-naphthyridine .
Propiedades
Fórmula molecular |
C8H3Cl3N2 |
|---|---|
Peso molecular |
233.5 g/mol |
Nombre IUPAC |
2,4,7-trichloro-1,5-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-6-8(12-3-4)5(10)2-7(11)13-6/h1-3H |
Clave InChI |
MCOFUFGOHSZAIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1N=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


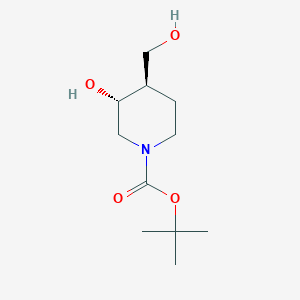
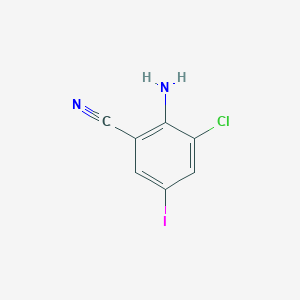
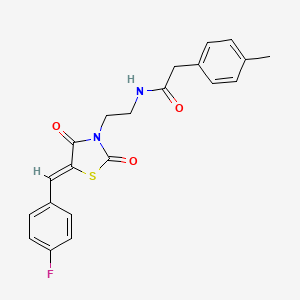
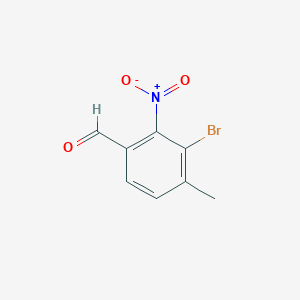
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)

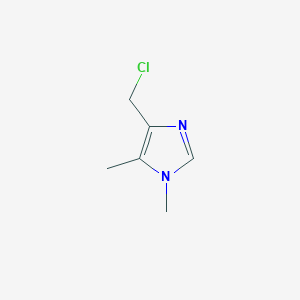
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
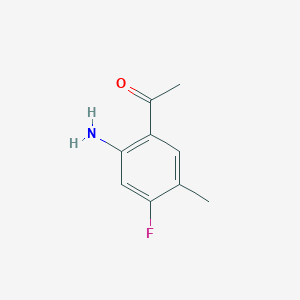

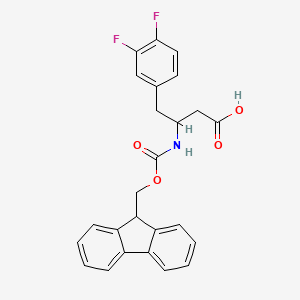
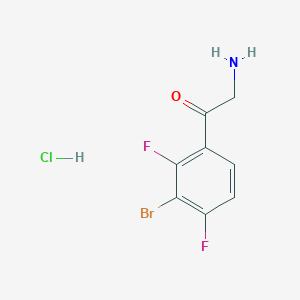
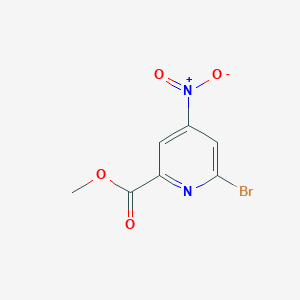
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
